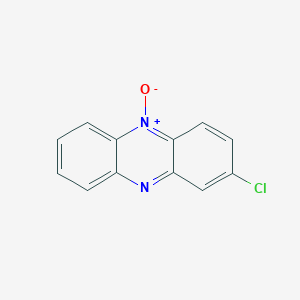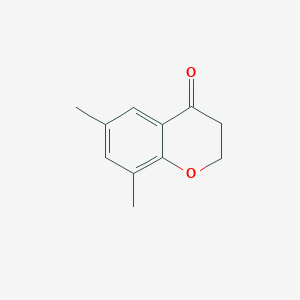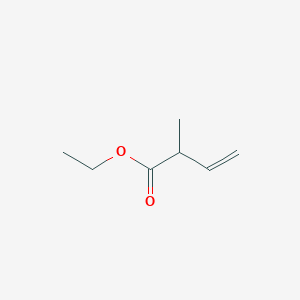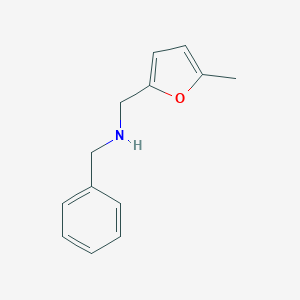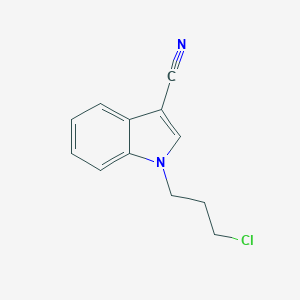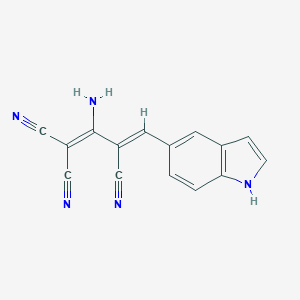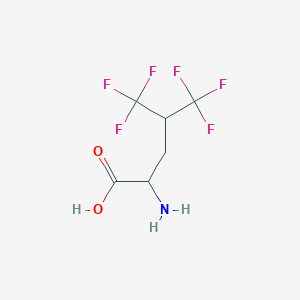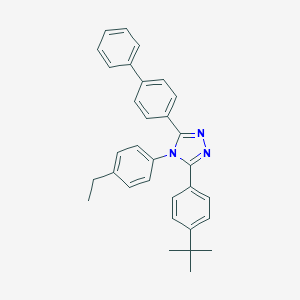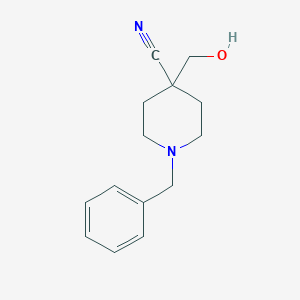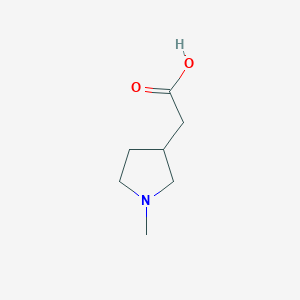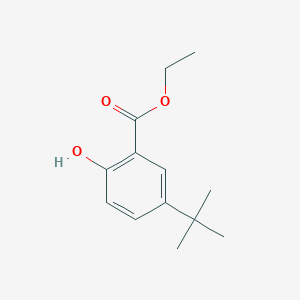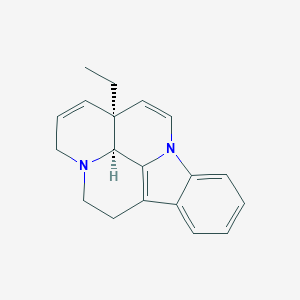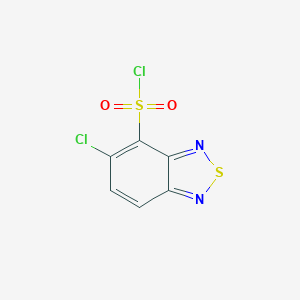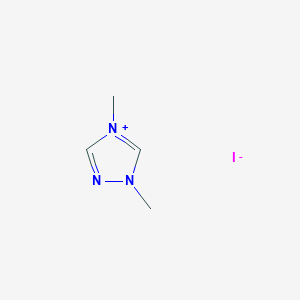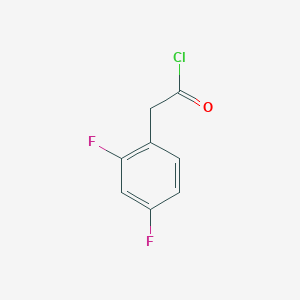
2,4-二氟苯乙酰氯
描述
2,4-Difluorophenylacetyl chloride is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.57 . It is used in various chemical reactions and is available from chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2,4-Difluorophenylacetyl chloride consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 4, and an acetyl chloride group .科学研究应用
光降解研究
2,4-二氟苯乙酰氯已在UV光诱导降解的背景下进行研究,特别是对类似2,4-二氯苯氧乙酸(2,4-D)的除草剂。研究表明,2,4-D在UV光下会降解,光强度、暴露时间、溶剂类型以及表面活性剂介质的存在等因素会影响降解过程。这些研究对于了解除草剂的环境命运并制定有效的降解策略(Kundu, Pal, & Dikshit, 2005)至关重要。
合成应用
该化合物已被用于合成氟标记化合物,如[4-18F]氟康唑,这对医学研究中的正电子发射断层扫描研究具有重要意义。这展示了它在推动诊断成像技术(Livni et al., 1992)方面的作用。
绿色化学
研究还专注于在更环保的化学过程中使用2,4-二氟苯乙酰氯。一个例子是从间苯二酚和乙酸合成2',4'-二羟基苯乙酮,突出了2,4-二氟苯乙酰氯在绿色化学应用(Yadav & Joshi, 2002)中的作用。
控制释放除草剂
该化合物还在开发控制释放除草剂方面发挥着重要作用。研究表明,它与淀粉酯可以释放不同量的除草剂,暗示了更高效和环保的除草剂应用的潜力(Mehltretter et al., 1974)。
传感器开发
另一个应用领域是开发用于检测废水和土壤中2,4-二氯苯氧乙酸等除草剂的传感器,使用材料如改性导电聚苯胺的丝印电极。这项研究对于环境监测和污染控制(El-Beshlawy et al., 2022)至关重要。
安全和危害
属性
IUPAC Name |
2-(2,4-difluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSRIJCIXHMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenylacetyl chloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

